molecular formula C21H15N3O3S B2994031 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 890951-06-1

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2994031
CAS No.: 890951-06-1
M. Wt: 389.43
InChI Key: SFFCTWYDSNNOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 2-oxo-2H-chromene (coumarin) core with a 2,3-dihydroimidazo[2,1-b]thiazole moiety linked via a phenyl-carboxamide bridge. The coumarin scaffold is known for its pharmacological versatility, including antiviral and anti-inflammatory properties, while the dihydroimidazothiazole group contributes to heterocyclic diversity, enhancing binding affinity to biological targets .

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-19(16-11-14-4-1-2-7-18(14)27-20(16)26)22-15-6-3-5-13(10-15)17-12-24-8-9-28-21(24)23-17/h1-7,10-12H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFCTWYDSNNOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[2,1-b]thiazole moiety linked to a chromene backbone. Its molecular formula is C20H19N3O2SC_{20}H_{19}N_3O_2S, and it exhibits properties that suggest potential therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Growth : The compound has demonstrated moderate cytotoxic effects against various cancer cell lines, particularly kidney cancer cells. Its efficacy appears to be linked to the structural features of the imidazo[2,1-b]thiazole ring, which is known for its interaction with cellular pathways involved in proliferation and apoptosis .
  • Targeting Specific Proteins : Preliminary studies suggest that this compound may interact with proteins such as Bcl-2, which plays a crucial role in regulating apoptosis. The presence of hydrophobic interactions within its structure enhances its binding affinity to these proteins .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

  • Cell Line Studies : In vitro assays have shown IC50 values indicating significant growth inhibition of kidney cancer cell lines with lesser effects on prostate and colon cancer cells .
Cell Line IC50 (µM)
Kidney Cancer5.0
Prostate Cancer20.0
Colon Cancer25.0

Anti-inflammatory and Antimicrobial Properties

Beyond anticancer activity, the compound's structure suggests potential anti-inflammatory and antimicrobial properties. The imidazo[2,1-b]thiazole moiety is often associated with such activities in similar compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl and thiazole rings can significantly influence the biological activity. For instance:

  • Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity.
  • Substituents on Thiazole Ring : Variations in substituents at specific positions on the thiazole ring can alter binding affinity and improve anticancer efficacy .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cytotoxicity : A study published in MDPI demonstrated that derivatives of thiazole compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. The results indicated that structural modifications led to improved potency against specific targets .
  • Mechanistic Insights : Research conducted by Pendergrass et al. explored the inhibition of secretion pathways in bacteria using related compounds, suggesting broader applications beyond oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Imidazo[2,1-b]thiazole Moieties

2.1.1. SRT1720 (N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
  • Key Features: Replaces the coumarin core with a quinoxaline ring. Includes a piperazine-methyl substituent on the imidazothiazole.
  • Biological Activity :
    • Potent SIRT1 activator, enhancing mitochondrial biogenesis and recovery from oxidative injury in renal proximal tubular cells (RPTCs) .
    • Mechanism involves SIRT1-dependent deacetylation of PGC-1α, independent of AMPK .
  • Structural Impact: The quinoxaline-carboxamide group enhances enzyme binding compared to coumarin derivatives, while the piperazine tail improves solubility and cellular uptake.
2.1.2. ND-11503 (N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide)
  • Key Features :
    • Substitutes the phenyl-coumarin bridge with a dihydrobenzofuran-methyl group.
    • Contains ethyl and methyl substituents on the imidazothiazole.
  • Biological Activity: Not explicitly detailed, but similar imidazothiazole-carboxamides are explored for kinase inhibition and antiviral activity .
  • Structural Impact :
    • The dihydrobenzofuran group may enhance lipophilicity and blood-brain barrier penetration compared to the phenyl-coumarin system.

Coumarin-Based Analogs

2.2.1. (E)-3-((2-Methyl-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazol-5-yl)methylene)-1,3-dihydro-2H-benzo[g]indol-2-one
  • Key Features :
    • Shares the 2-oxo-coumarin and imidazothiazole core but includes a benzoindolone substituent.
  • Biological Activity :
    • Demonstrated inhibitory effects on erythroid progenitor cell (EPC) viability and parvovirus B19 replication (IC₅₀ = 12–18 µM) .
  • Structural Impact :
    • The extended conjugated system (benzoindolone) enhances π-π stacking with viral or cellular targets but reduces solubility.
2.2.2. 2-Imino-N-phenyl-2H-chromene-3-carboxamide Derivatives
  • Key Features :
    • Replaces the dihydroimidazothiazole with simpler phenyl or pyrimidine groups.
  • Biological Activity :
    • Antifungal, antitumor, and tyrosine kinase inhibition reported in related compounds .

Heterocyclic Carboxamide Derivatives

2.3.1. 3-(tert-Butyl)-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
  • Key Features :
    • Replaces coumarin with a pyrazole-carboxamide group.
  • Biological Activity :
    • Undisclosed in the evidence, but pyrazole derivatives are commonly explored as kinase inhibitors or anti-inflammatory agents .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Biological Activity Mechanism/Target
N-(3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide Coumarin + Dihydroimidazothiazole Phenyl-carboxamide bridge Potential antiviral (inferred) Viral replication (hypothesized)
SRT1720 Quinoxaline + Dihydroimidazothiazole Piperazine-methyl SIRT1 activation, mitochondrial biogenesis SIRT1/PGC-1α pathway
(E)-3-((2-Methyl-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazol-5-yl)methylene)benzoindolone Coumarin + Imidazothiazole Benzoindolone substituent Antiviral (B19V inhibition) Cell viability modulation
ND-11503 Imidazothiazole Dihydrobenzofuran-methyl Kinase inhibition (inferred) Undisclosed
3-(tert-Butyl)-N-[4-(dihydroimidazothiazol-6-yl)phenyl]-1-methyl-pyrazole-5-carboxamide Pyrazole + Dihydroimidazothiazole tert-Butyl, methyl Undisclosed Kinase modulation (hypothesized)

Research Findings and Mechanistic Insights

  • Antiviral Activity : Coumarin-imidazothiazole hybrids (e.g., ) show structure-dependent inhibition of parvovirus B19 replication, with IC₅₀ values in the low micromolar range. The dihydroimidazothiazole-phenyl group likely enhances viral entry or replication complex disruption .
  • Enzyme Modulation: SRT1720’s SIRT1 activation contrasts with coumarin-based analogs, suggesting divergent structure-activity relationships. The quinoxaline group in SRT1720 provides a rigid planar structure critical for SIRT1 binding, absent in coumarin derivatives .
  • Metabolic Stability : Compounds with tert-butyl or piperazine groups (e.g., SRT1720, ) exhibit improved pharmacokinetic profiles due to reduced cytochrome P450 metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.